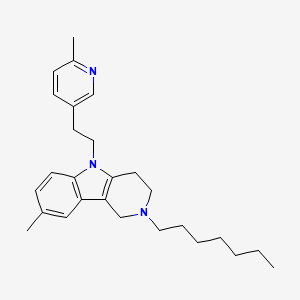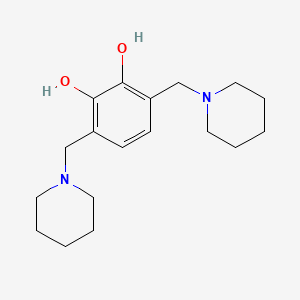
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- is an organic compound that belongs to the class of benzenediols It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with additional piperidinylmethyl groups at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- typically involves the reaction of 1,2-benzenediol with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The piperidinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzenediols depending on the reagents used.
Scientific Research Applications
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect oxidative stress pathways, inflammatory pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol (Catechol): A simpler benzenediol with only hydroxyl groups.
1,3-Benzenediol (Resorcinol): Another isomer with hydroxyl groups at different positions.
1,4-Benzenediol (Hydroquinone): Known for its use in skin lightening products.
Uniqueness
1,2-Benzenediol, 3,6-bis(1-piperidinylmethyl)- is unique due to the presence of piperidinylmethyl groups, which confer distinct chemical properties and potential biological activities compared to other benzenediols.
Properties
CAS No. |
25118-08-5 |
|---|---|
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3,6-bis(piperidin-1-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C18H28N2O2/c21-17-15(13-19-9-3-1-4-10-19)7-8-16(18(17)22)14-20-11-5-2-6-12-20/h7-8,21-22H,1-6,9-14H2 |
InChI Key |
ZJCRVBVYXYXZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)CN3CCCCC3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


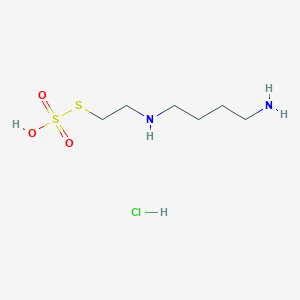
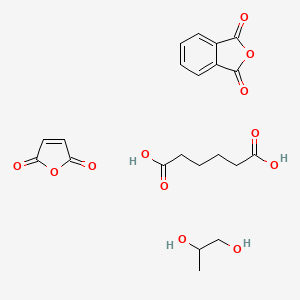

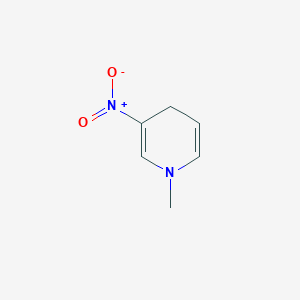
![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)

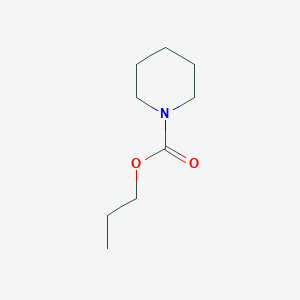



![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
